molecular formula C19H22N2O3 B6417845 3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide CAS No. 1060251-15-1

3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide

Cat. No. B6417845
CAS RN: 1060251-15-1
M. Wt: 326.4 g/mol
InChI Key: JAGWREYCFRCUTM-UHFFFAOYSA-N
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Description

The compound “3-(4-methoxyphenyl)-N-{4-[(methylcarbamoyl)methyl]phenyl}propanamide” is an amide, which is a type of organic compound. Amides are derived from carboxylic acids and have the general formula R-CO-NR’R’‘, where R, R’, and R’’ represent organic groups or hydrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate carboxylic acid (or its derivative) with an amine. In this case, the carboxylic acid could be “3-(4-methoxyphenyl)propanoic acid” and the amine could be “N-{4-[(methylcarbamoyl)methyl]phenyl}amine”. The reaction would typically be carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of this compound would include a central carbonyl group (C=O) linked to a nitrogen atom, forming the amide group. This would be attached to a propyl group (a three-carbon chain) on one side, and a phenyl group (a six-carbon ring) substituted with a methoxy group (O-CH3) on the other. Another phenyl group, substituted with a methylcarbamoyl group, would be attached to the nitrogen of the amide group .


Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions. They can be hydrolyzed to form carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the amide group, the methoxy group, and the phenyl rings would all influence its properties. For example, it might have moderate polarity due to the polar amide group and might be soluble in some organic solvents .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could focus on its pharmacological effects, toxicity, and therapeutic potential. If it’s intended for use in materials science, research could focus on its physical properties and potential applications .

properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-20-19(23)13-15-3-8-16(9-4-15)21-18(22)12-7-14-5-10-17(24-2)11-6-14/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGWREYCFRCUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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